molecular formula C17H17FN6O B2561900 3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide CAS No. 2034558-06-8

3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide

Katalognummer: B2561900
CAS-Nummer: 2034558-06-8
Molekulargewicht: 340.362
InChI-Schlüssel: KZYFPAVLBGMZPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3-methyl group and linked to a pyrrolidin-3-yl moiety. The benzamide group at the N-position of pyrrolidine is further substituted with a fluorine atom at the meta position of the benzene ring.

Eigenschaften

IUPAC Name

3-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-11-21-22-16-15(19-6-8-24(11)16)23-7-5-14(10-23)20-17(25)12-3-2-4-13(18)9-12/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFPAVLBGMZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide is a novel chemical entity that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the triazole ring through cyclization reactions.
  • Aromatic nucleophilic substitution to attach the pyrrolidine and benzamide moieties.
  • Fluorination at the 3-position of the benzamide to enhance biological activity.

Biological Activity

The biological activity of 3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide has been characterized through various assays:

Antiviral Activity

Research indicates that compounds with similar structures have shown antiviral properties against flaviviruses such as Zika and dengue. Notably, derivatives containing triazole and pyrazine moieties have been identified as potent inhibitors of viral proteases, with IC50 values in the nanomolar range .

Antimicrobial Activity

In vitro studies demonstrate that this compound exhibits antibacterial and antifungal activities. For instance, compounds with a similar triazolo structure have shown significant cytotoxicity against various pathogenic organisms at concentrations around 160 μg/ml.

Anticancer Properties

The compound's potential as an anticancer agent arises from its structural similarity to known kinase inhibitors. Preliminary studies suggest it may inhibit c-Met and VEGFR pathways, which are crucial for cancer progression and angiogenesis. Inhibition assays have indicated promising results in cell lines associated with various cancers.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the functional groups significantly impact biological activity. Key observations include:

  • The presence of a fluoro group enhances lipophilicity and potentially increases binding affinity to target proteins.
  • The triazole moiety contributes to the compound's ability to interact with biological targets involved in disease mechanisms.
Compound NameStructure FeaturesBiological Activity
3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamideContains triazole and pyrazine ringsAntiviral and anticancer activity
2,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazineSimilar core structureCytotoxic against cancer cell lines
N-(Pyrazin-2-yl)benzenesulfonamideSulfonamide groupAntimicrobial activity

Case Studies

Several studies have evaluated the biological effects of compounds related to 3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide:

  • Antiviral Screening : A study screened a series of triazole derivatives for their ability to inhibit Zika virus protease. Compounds with structural similarities exhibited IC50 values ranging from 130 nM to 600 nM .
  • Cytotoxicity Assays : In research focused on cancer therapeutics, derivatives were tested on various cancer cell lines. The most potent derivatives demonstrated significant inhibition of cell proliferation at low micromolar concentrations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Core Heterocyclic Structure

The [1,2,4]triazolo[4,3-a]pyrazine core is shared across all analogs. However, substituents on the pyrazine ring and adjacent moieties significantly influence activity and physicochemical properties:

  • Target Compound: The 8-position of the triazolopyrazine is linked to a pyrrolidin-3-yl group, while the 3-position is methyl-substituted.
  • 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride () : Replaces pyrrolidine with piperazine, introducing additional nitrogen atoms that may enhance solubility (via dihydrochloride salt formation) but reduce lipophilicity .

Amide Substituents

The benzamide group in the target compound is critical for target binding. Key comparisons include:

  • 3-fluoro-N-(pyrrolidin-3-yl)benzamide vs. 2-cyanoacetamide (): The fluorobenzamide in the target compound provides electron-withdrawing effects, enhancing metabolic resistance compared to the electron-deficient cyanoacetamide in N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide .
  • Sulfonamide Analogs () : Compounds like N-((3R,5R)-1-ethyl-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide replace benzamide with sulfonamide, which may improve water solubility but reduce membrane permeability .

Pyrrolidine/Piperazine Modifications

The pyrrolidine moiety in the target compound is a common feature in kinase inhibitors. Differences in this region include:

  • 1-((1R,2R,4S)-2-ethyl-4-(2-methoxyethoxy)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine () : Incorporates a cyclopentyl group with ethyl and methoxyethoxy substituents, increasing steric hindrance and likely altering binding pocket interactions .
  • Piperazine Derivatives () : The dihydrochloride salt of piperazine enhances solubility but may introduce off-target interactions due to the basic nitrogen .

Fluorine Substitution

The meta-fluorine on the benzamide distinguishes the target compound from non-fluorinated analogs:

  • 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (): Fluorine at the ortho position (relative to nitrophenoxy) demonstrates how positional isomerism affects electronic properties and reactivity .
  • Bromazolam () : A triazolobenzodiazepine with an 8-bromo substituent highlights the role of halogens in modulating pharmacokinetics, though its benzodiazepine core differs from the pyrazine system .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number
3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide [1,2,4]triazolo[4,3-a]pyrazine 3-methyl, pyrrolidin-3-yl, 3-fluorobenzamide C21H20FN7O 405.43 Not provided
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride () [1,2,4]triazolo[4,3-a]pyrazine 3-methyl, piperazine (dihydrochloride) C10H16Cl2N6 299.19 1255098-80-6
1-(3,4-dimethylphenyl)-N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxamide () [1,2,4]triazolo[4,3-a]pyrazine 3-methyl, pyrrolidin-3-yl, 3,4-dimethylphenyl, 5-oxopyrrolidine carboxamide C23H27N7O2 433.51 2034422-88-1

Table 2: Functional Group Impact

Compound Class Key Functional Group Potential Pharmacological Impact
Fluorinated Benzamides 3-fluoro-benzamide Enhanced metabolic stability, improved target affinity due to electronegativity
Sulfonamides Cyclopropanesulfonamide Increased solubility, potential for off-target interactions
Piperazine Salts Piperazine dihydrochloride Improved aqueous solubility, reduced blood-brain barrier penetration

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.